3-Bromopropanamide

概要

説明

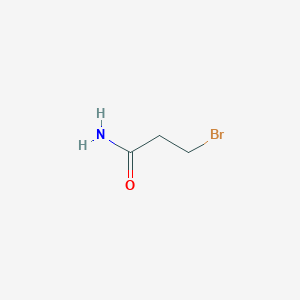

3-Bromopropanamide: is an organic compound with the molecular formula C3H6BrNO. It is a brominated derivative of propanamide and is characterized by the presence of a bromine atom attached to the third carbon of the propanamide chain. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.

準備方法

Synthetic Routes and Reaction Conditions

Laboratory Synthesis: 3-Bromopropanamide can be synthesized through the bromination of propanamide. One common method involves the reaction of propanamide with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.

Reaction: [ \text{CH3CH2CONH2} + \text{Br2} \rightarrow \text{CH3CH(Br)CONH2} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow bromination process, where propanamide is continuously fed into a reactor along with bromine and a suitable catalyst. This method allows for better control over reaction conditions and yields higher quantities of the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in 3-bromopropanamide acts as a competent leaving group, facilitating nucleophilic substitutions under mild conditions. These reactions typically proceed via an SN2 mechanism , where nucleophiles attack the β-carbon (adjacent to the carbonyl group).

Key Examples:

-

Amine Displacement: Reacting with primary or secondary amines (e.g., benzylamine) in dichloromethane at 0–5°C yields substituted propionamides. Triethylamine is often added to neutralize HBr byproducts.

-

Thiol Substitution: Treatment with thiols (e.g., sodium thiophenolate) in polar aprotic solvents like DMF replaces bromine with a thioether group.

Table 1: Representative Nucleophilic Substitutions

| Nucleophile | Reagent/Conditions | Product | Yield* |

|---|---|---|---|

| Benzylamine | CH₂Cl₂, 0°C, Et₃N | N-Benzyl-3-aminopropanamide | ~65–75% |

| NaN₃ | DMF, 60°C, 12 hr | 3-Azidopropanamide | ~80% |

*Yields approximated from analogous reactions in α-haloamides .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrobromination to form acrylamide derivatives. This reaction proceeds via an E2 mechanism , where a base abstracts a proton α to the carbonyl, inducing bromide expulsion.

Notable Case Study:

-

Treatment with tert-butoxide in diethyl ether at reflux generates methacrylamide as the primary product (8:4:1 ratio of products C , D , and E , respectively) . Competing pathways involve acyl-nitrogen or alkyl-nitrogen cleavage of intermediate α-lactams .

Mechanistic Pathway:

-

Base deprotonates the α-hydrogen.

-

Concerted elimination of HBr forms a conjugated enamide.

-

Competing intramolecular cyclization may occur, leading to lactam intermediates.

Cross-Coupling Reactions

This compound participates in transition metal-catalyzed cross-couplings, leveraging its bromine as a handle for bond formation.

Rhodium-Catalyzed Chloroarylation:

In the presence of [RhIII(Cp*)] catalysts, this compound reacts with phenyl boronic acid and N-chlorosuccinimide (NCS) to form α-chloro-β-arylpropanamides. The mechanism involves:

-

Oxidative addition of the C–Br bond to Rh.

-

Transmetalation with the aryl boronic acid.

Oxidation and Reduction Pathways

While less common, redox transformations are feasible under controlled conditions:

Oxidation:

-

Strong oxidants (e.g., KMnO₄) may oxidize the amide group to a nitro compound, though over-oxidation risks degradation.

Reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine, yielding 3-bromopropylamine. This reaction requires anhydrous conditions and elevated temperatures.

Critical Considerations

科学的研究の応用

Chemical Properties and Mechanism of Action

3-Bromopropanamide, with the molecular formula C₃H₆BrNO, is characterized by a bromine atom attached to the third carbon of the propanamide chain. This unique structure imparts significant reactivity, particularly in nucleophilic substitution reactions.

Mechanism of Action:

- Alkylating Agent : It acts as an alkylating agent, capable of transferring alkyl groups to other molecules, which can modify proteins and enzymes by forming covalent bonds with specific amino acid residues such as cysteine.

- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites or modifying key residues, affecting various biochemical pathways including glycolysis and the tricarboxylic acid cycle.

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. It serves as a building block for synthesizing various compounds, including pharmaceuticals and agrochemicals. Notably:

- Synthesis of Heterocycles : It has been utilized in creating heterocyclic compounds that exhibit potential pharmaceutical activity.

- Homologating Agent : The compound is employed as a three-carbon homologating agent for synthesizing unsymmetrical 1,4-diketones.

Biological Research

In biological contexts, this compound is instrumental in studying enzyme inhibition and protein modification:

- Enzyme Activity Studies : It allows researchers to investigate the effects of alkylation on enzyme function and cellular metabolism.

- Potential Therapeutic Applications : Derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase.

Medicinal Chemistry

While not a drug itself, this compound plays a crucial role in the synthesis of pharmaceutical compounds:

- Drug Development : Its reactivity makes it valuable for developing new drugs targeting various diseases. For instance, it has been involved in synthesizing novel piperidinyl derivatives that show promise in pharmacological applications .

Industrial Applications

In industrial settings, this compound is used in producing polymers and resins. Its chemical properties facilitate its incorporation into specialty chemicals utilized across various manufacturing processes.

Case Study 1: Synthesis of Antibacterial Agents

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus. Modifications at specific sites have led to enhanced potency compared to standard antibiotics .

Case Study 2: Enzyme Inhibition Studies

A study investigating the effects of this compound on glycolytic enzymes revealed that it could effectively inhibit these enzymes at varying concentrations, leading to decreased ATP production in cellular models. This highlights its potential use in metabolic studies and drug development targeting metabolic disorders .

作用機序

The mechanism of action of 3-bromopropanamide depends on the specific reactions it undergoes. In general, the bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon-bromine bond susceptible to attack by nucleophiles.

In biological systems, this compound can interact with proteins and enzymes, potentially leading to covalent modification of these biomolecules. This can result in inhibition of enzyme activity or alteration of protein function.

類似化合物との比較

3-Chloropropanamide: Similar to 3-bromopropanamide but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.

3-Iodopropanamide: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

Propanamide: The parent compound without any halogen substitution. It is less reactive compared to its halogenated derivatives.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorinated counterpart. Additionally, the size and electronegativity of bromine influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

3-Bromopropanamide, an organic compound with the molecular formula C₄H₈BrNO, has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into its biological activities, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to the third carbon of a propanamide backbone. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. Its structural uniqueness allows for specific interactions with biological targets, which is crucial for its pharmacological applications.

1. Antimicrobial Properties

Research has indicated that this compound derivatives exhibit significant antimicrobial activity. A study synthesized a series of this compound derivatives and evaluated their efficacy against various bacterial strains. The results showed that certain derivatives had low Minimum Inhibitory Concentration (MIC) values, indicating potent antibacterial activity.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound Derivative A | 15 | Staphylococcus aureus |

| This compound Derivative B | 30 | Escherichia coli |

| This compound Derivative C | 10 | Pseudomonas aeruginosa |

These findings suggest that modifications to the this compound structure can enhance its antibacterial properties, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

In vitro studies have explored the anticancer potential of this compound derivatives. One study reported the synthesis of several propanamide derivatives bearing oxadiazole groups, which were tested for anticancer activity using MTT assays. The results indicated that some compounds exhibited significant cytotoxic effects on cancer cell lines.

| Compound ID | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 20.12 ± 6.20 | HeLa |

| Compound 2 | 10.84 ± 4.20 | MCF-7 |

| Compound 3 | 24.57 ± 1.62 | A549 |

These compounds demonstrated promising anticancer activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .

3. Neurological Effects

Recent studies have investigated the effects of compounds related to this compound on neurological pathways. For instance, analogs of this compound have been evaluated for their binding affinity to opioid receptors, which play a significant role in pain modulation. Some derivatives showed nanomolar binding affinity for the μ-opioid receptor (MOR), suggesting potential use in pain management therapies.

- Binding Affinities :

- Compound A: Kᵢ = 5.96 ± 0.08 nM

- Compound B: Kᵢ = 1.49 ± 0.24 nM

These findings indicate that structural modifications can lead to enhanced receptor interactions, potentially resulting in effective analgesic agents .

Case Studies

Case Study: Antimicrobial Efficacy

A recent study synthesized a library of brominated propanamides and evaluated their antimicrobial properties against clinical isolates of resistant bacterial strains. The study found that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics.

Case Study: Anticancer Screening

In another investigation, researchers assessed the anticancer properties of modified bromopropanamides using multiple cancer cell lines. The results revealed that specific structural features significantly influenced cytotoxicity, highlighting the importance of structure-activity relationships in drug design.

特性

IUPAC Name |

3-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVLAVBOICUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283596 | |

| Record name | 3-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-96-3 | |

| Record name | 6320-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Bromopropionamide in organic synthesis?

A1: 3-Bromopropionamide serves as a versatile building block in organic synthesis. One notable application is its use as a three-carbon homologating agent for synthesizing unsymmetrical 1,4-diketones. [, ] This reaction exploits the reactivity of the bromine atom and the amide group for further chemical transformations.

Q2: How is 3-Bromopropionamide utilized in the development of potential drug candidates?

A2: 3-Bromopropionamide plays a crucial role as an intermediate in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it has been employed in the synthesis of novel 3-piperidinyl-1,3,4-oxadiazole derivatives being investigated for their potential in treating Alzheimer's disease. [] These derivatives exhibited promising acetylcholinesterase (AChE) enzyme inhibition activity, suggesting their potential as therapeutic agents.

Q3: Can you provide details on the structural characterization of 3-Bromopropionamide?

A3: 3-Bromopropionamide is an organic compound with the molecular formula C3H6BrNO. While the provided abstracts don't delve into specific spectroscopic data, one can anticipate characteristic signals in various spectra. For instance:

Q4: Are there any studies investigating the environmental impact or degradation of 3-Bromopropionamide?

A4: The provided research papers primarily focus on synthetic applications and biological activity of 3-Bromopropionamide and its derivatives. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects requires further investigation and falls outside the scope of the current research presented.

Q5: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 3-Bromopropionamide?

A5: Yes, the synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides involved investigating the impact of different substituents on the propanamide nitrogen on antibacterial activity. [] This study indicated that variations in the aryl/aralkyl substituents significantly influenced the antibacterial potency against various bacterial strains, highlighting the importance of SAR studies for optimizing biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。